molecular formula C9H10N4O2 B5530958 Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001499-89-3

Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B5530958
CAS No.: 1001499-89-3
M. Wt: 206.20 g/mol
InChI Key: HYWBWOUBWTVXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring two pyrazole rings connected via a methylene bridge, with a methyl ester group at the 3-position of one pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, corrosion inhibition, and materials science.

Properties

IUPAC Name

methyl 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)8-3-6-13(11-8)7-12-5-2-4-10-12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWBWOUBWTVXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193952
Record name Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-89-3
Record name Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 1H-pyrazole-1-carboxaldehyde with methyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted pyrazole derivatives with varying functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit promising antimicrobial properties. Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been studied for its potential as an antitubercular agent. In a study published in the Journal of Medicinal Chemistry, compounds with similar pyrazole structures demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) ranging from 2 to 9 µM, highlighting the significance of the pyrazole moiety in enhancing biological activity .

Antiandrogenic Properties

The compound has been investigated for its role as a selective androgen receptor degrader (SARD). A library of pyrazol-1-yl-propanamide compounds was synthesized, showing that modifications to the pyrazole structure can lead to enhanced antiandrogenic activity. These compounds exhibited greater efficacy in inhibiting androgen receptor function compared to traditional therapies, making them potential candidates for treating androgen-dependent conditions .

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated the relationship between chemical structure and biological activity for pyrazole derivatives. For instance, modifications at various positions on the pyrazole ring can significantly alter the compound's potency and selectivity against different biological targets. This has implications for developing more effective drugs with tailored therapeutic profiles .

Nitrification Inhibitors

This compound has been explored as a nitrification inhibitor in agricultural settings. This compound helps reduce nitrogen loss from fertilizers, enhancing nitrogen use efficiency in crops. A patent describes formulations that incorporate this pyrazole derivative to stabilize nitrogen in soil, thereby improving crop yield and reducing environmental impact .

Data Tables

Application Area Compound Activity Reference
AntimicrobialMIC: 2 - 9 µM
AntiandrogenicGreater efficacy than traditional therapies
Nitrification InhibitionEnhances nitrogen use efficiency

Antitubercular Activity Case Study

In a focused study on antitubercular agents, this compound was synthesized and evaluated alongside other pyrazole derivatives. The results indicated that specific substitutions on the pyrazole ring significantly influenced MIC values against Mtb, demonstrating the compound's potential as a lead for further drug development .

Agricultural Efficacy Case Study

A field trial was conducted to assess the effectiveness of formulations containing this compound as a nitrification inhibitor. The results showed a marked increase in nitrogen retention in treated plots compared to controls, leading to improved crop yields and reduced fertilizer leaching into groundwater .

Mechanism of Action

The mechanism of action of Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Methylene Bridge

a) Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)
  • Structure: Replaces the pyrazolylmethyl group with a 4-nitrophenylaminomethyl substituent.
  • Properties: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing adsorption on metal surfaces. L6 demonstrated 92% corrosion inhibition efficiency for carbon steel in HCl, attributed to its planar structure and electron-rich sites .
b) Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate
  • Structure : Features a 3,4-dichlorobenzyl group instead of pyrazolylmethyl.
  • Properties : The bulky, lipophilic dichlorobenzyl group increases steric hindrance and hydrophobicity, favoring membrane permeability in drug candidates. This compound has been explored in kinase inhibition studies .

Variations in the Ester Group

a) 1-Methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Replaces the methyl ester with a carboxylic acid (-COOH).
  • Properties : The carboxylic acid group increases hydrophilicity and ionic interactions, making it suitable for coordination chemistry (e.g., metal-organic frameworks). However, it is less metabolically stable than the ester derivative .
  • Comparison : The methyl ester in the target compound enhances bioavailability and stability under acidic conditions, critical for oral drug delivery .
b) Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Structure : Substitutes the pyrazole ring with an imidazole moiety.
  • Properties : Imidazole’s stronger basicity (pKa ~7) compared to pyrazole (pKa ~2.5) alters pH-dependent reactivity. This derivative showed antimicrobial activity in docking studies .
  • Comparison : The target compound’s pyrazole rings provide weaker basicity, reducing unintended protonation in physiological environments .

Functional Group Additions

a) Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate
  • Structure: Incorporates a nitro (-NO₂) group at the 4-position and a chloromethyl (-CH₂Cl) substituent.
  • Properties : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The chloromethyl group allows further functionalization (e.g., alkylation) .
  • Comparison : The absence of a nitro group in the target compound reduces reactivity but improves stability under reducing conditions .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate C₁₀H₁₂N₄O₂ 236.23 Pyrazolylmethyl, methyl ester Corrosion inhibition, drug scaffolds
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) C₁₅H₁₇N₅O₄ 331.33 4-Nitrophenylaminomethyl, ethyl ester 92% corrosion inhibition in HCl
Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀Cl₂N₂O₂ 309.13 3,4-Dichlorobenzyl, methyl ester Kinase inhibition studies
1-Methyl-1H-pyrazole-3-carboxylic Acid C₅H₆N₂O₂ 126.12 Carboxylic acid Metal-organic frameworks
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate C₆H₆ClN₃O₄ 219.59 Chloromethyl, nitro, methyl ester Reactive intermediate

Corrosion Inhibition

  • The target compound’s pyrazole rings adsorb on metal surfaces via lone-pair electrons from nitrogen atoms, forming protective layers. Its efficiency (unquantified in provided data) is likely lower than L6’s 92% due to the absence of a nitro group but may offer better environmental compatibility .

Biological Activity

Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
  • PubChem CID : 7017269

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.5 mg/mL
Pseudomonas aeruginosa0.25 mg/mL

The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various models. For example, in carrageenan-induced paw edema models, derivatives demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen . The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. This compound was tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations:

Cell LineIC50 (µM)
HepG212.5
HeLa15.0

These results suggest that this compound may act through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various pyrazole derivatives, this compound was found to be one of the most effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing edema in animal models. The compound was administered at varying doses, revealing dose-dependent efficacy in reducing inflammation markers and pain response .

Q & A

Q. Key factors affecting yield :

  • Temperature control : Excessive heat during alkylation can lead to byproducts like N-overalkylation .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure ester .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism in pyrazole derivatives?

Answer:
Tautomerism in pyrazole rings (e.g., 1H vs. 2H tautomers) complicates NMR interpretation. Methodological strategies include:

Variable-temperature NMR : Cooling samples to –40°C slows tautomeric interconversion, simplifying splitting patterns .

X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–H···O interactions stabilize specific tautomers) .

DFT calculations : Computational modeling of tautomeric energies to predict dominant forms .

Example : For this compound, the 1H-pyrazole tautomer dominates in CDCl₃ due to steric hindrance from the methyl ester .

Basic: What safety protocols are essential when handling pyrazole carboxylate esters in laboratory settings?

Answer:
While specific toxicological data for this compound are limited, general protocols for pyrazole esters include:

Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (even if classified as non-hazardous) .

Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note : Pyrazole derivatives may release toxic gases (e.g., NOₓ) under decomposition; avoid open flames .

Advanced: What strategies optimize regioselectivity in the alkylation of pyrazole rings to avoid competing N- vs. O-alkylation?

Answer:
Regioselectivity depends on:

Base strength : Strong bases (e.g., NaH) favor deprotonation at the more acidic N–H position, directing alkylation to nitrogen. Weak bases (K₂CO₃) may allow O-alkylation if steric hindrance is low .

Leaving group reactivity : Benzyl halides show higher N-selectivity compared to methylating agents .

Steric effects : Bulky substituents adjacent to reactive sites (e.g., methyl groups) suppress undesired O-alkylation .

Case study : this compound’s synthesis achieved >85% N-alkylation using tert-butyl bromoacetate and DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base .

Basic: How is the purity of this compound assessed, and what analytical techniques are preferred?

Answer:

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities <0.1% .

¹H/¹³C NMR : Confirm absence of residual solvents (e.g., DMF) and byproducts (e.g., unreacted pyrazole) .

Melting point : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.